molecular formula C11H14N2O3 B8812229 1-(1,3-Benzodioxol-5-yl)-1-isopropylurea CAS No. 33095-94-2

1-(1,3-Benzodioxol-5-yl)-1-isopropylurea

Cat. No.: B8812229
CAS No.: 33095-94-2
M. Wt: 222.24 g/mol
InChI Key: CHOBLILHXVGGLT-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-1-isopropylurea is a synthetic organic compound featuring a 1,3-benzodioxole moiety linked to an isopropylurea group. The benzodioxole ring (a fused benzene and dioxolane system) is a common pharmacophore in medicinal chemistry, often associated with bioactivity due to its electronic and conformational properties . The isopropylurea substituent introduces hydrogen-bonding capabilities via its N–H groups, which may influence solubility, crystallinity, and intermolecular interactions.

Properties

CAS No.

33095-94-2

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-1-propan-2-ylurea

InChI

InChI=1S/C11H14N2O3/c1-7(2)13(11(12)14)8-3-4-9-10(5-8)16-6-15-9/h3-5,7H,6H2,1-2H3,(H2,12,14)

InChI Key

CHOBLILHXVGGLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC2=C(C=C1)OCO2)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Conformation

The 1,3-benzodioxole ring’s puckering conformation is critical to its reactivity and interactions. Cremer and Pople’s ring puckering coordinates (amplitude $ q $ and phase angle $ \phi $) provide a quantitative framework for comparing ring geometries .

  • 1-(1,3-Benzodioxol-5-yl)butan-1-one (): The dioxolane ring adopts an envelope conformation (C atom displaced from the mean plane), as determined by X-ray crystallography. This conformation minimizes steric strain and is common in small heterocycles .
  • 3-(1,3-Benzodioxol-5-yl)-3H-benzo[f]isobenzofuran-1-one (): Structural details are unspecified, but fused benzofuran systems often exhibit planar or slightly puckered rings depending on substituent effects.
  • Computational modeling or crystallography would be required to confirm this.

Table 1: Comparison of Benzodioxol Derivatives’ Conformations

Compound Substituent Ring Conformation Method of Analysis
1-(Benzodioxol)butan-1-one Butan-1-one Envelope X-ray (SHELX refinement)
Target compound (Urea) Isopropylurea Unknown*
Benzofuranone derivative Benzofuranone Not reported X-ray (unrefined)

*Predicted based on steric and electronic effects of substituents.

Intermolecular Interactions

Hydrogen bonding and van der Waals forces dictate crystal packing and stability.

  • 1-(1,3-Benzodioxol-5-yl)butan-1-one (): Exhibits weak C–H⋯O hydrogen bonds (2.5–2.7 Å), forming chains in the crystal lattice. The ketone oxygen acts as an acceptor .
  • Hypothetical for Urea Derivative: The urea group’s N–H bonds (donors) and carbonyl oxygen (acceptor) could form stronger N–H⋯O bonds (typical length ~2.0 Å), leading to dense, stable crystal structures. This is consistent with urea derivatives’ higher melting points compared to ketones.
  • Benzofuranone derivative (): No hydrogen bonds reported, suggesting dominance of π-π stacking or hydrophobic interactions .

Table 2: Hydrogen-Bonding Patterns

Compound Interaction Type Bond Length (Å) Network Geometry
Butan-1-one derivative C–H⋯O 2.5–2.7 1D chains
Urea derivative (predicted) N–H⋯O ~2.0 3D framework
Benzofuranone derivative None reported
Physicochemical Properties

Substituents profoundly affect solubility, stability, and reactivity:

  • Lipophilicity: The isopropylurea group increases hydrophilicity relative to the ketone or benzofuranone derivatives due to polar N–H groups.
  • Melting Point: Urea derivatives typically exhibit higher melting points than ketones (e.g., acetophenone: ~20°C vs. phenylurea: ~150°C) due to stronger intermolecular forces.
  • Stability : The electron-withdrawing benzodioxole ring may enhance the urea group’s resistance to hydrolysis compared to aliphatic ureas.

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